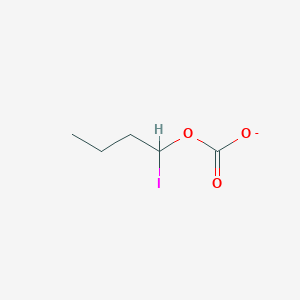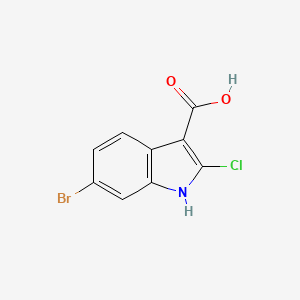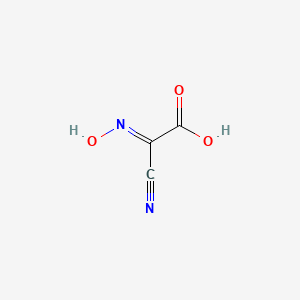
Isonitrosocyanoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonitrosocyanoacetic acid is an organic compound characterized by the presence of a nitroso group (-NO), a nitrile group (-C≡N), and a carboxylic acid group (-COOH). This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonitrosocyanoacetic acid typically involves the reaction of cyanoacetic acid with nitrosating agents. One common method is the reaction of cyanoacetic acid with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isonitrosocyanoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products Formed
Oxidation: Nitrocyanoacetic acid.
Reduction: Aminocyanoacetic acid.
Substitution: Esters or amides of cyanoacetic acid.
Scientific Research Applications
Isonitrosocyanoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isonitrosocyanoacetic acid involves its reactive functional groups. The nitroso group can participate in redox reactions, while the nitrile and carboxylic acid groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate various molecular targets and pathways, leading to diverse biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid: Lacks the nitroso group, making it less reactive in certain types of reactions.
Nitrosomalonic acid: Contains a similar nitroso group but differs in the overall structure and reactivity.
Ethyl isonitrosocyanoacetate: An ester derivative with different solubility and reactivity properties.
Uniqueness
Isonitrosocyanoacetic acid is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility in chemical synthesis and research applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C3H2N2O3 |
|---|---|
Molecular Weight |
114.06 g/mol |
IUPAC Name |
(2E)-2-cyano-2-hydroxyiminoacetic acid |
InChI |
InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7)/b5-2+ |
InChI Key |
CNEFRTDDIMNTHC-GORDUTHDSA-N |
Isomeric SMILES |
C(#N)/C(=N\O)/C(=O)O |
Canonical SMILES |
C(#N)C(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



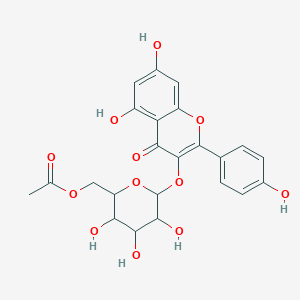

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
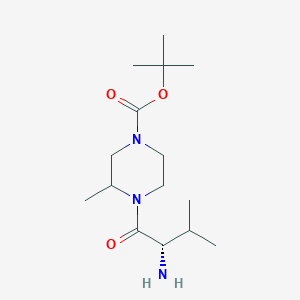
![6-[2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12327066.png)
![Benzenamine,3-[(phenylthio)methyl]-](/img/structure/B12327069.png)
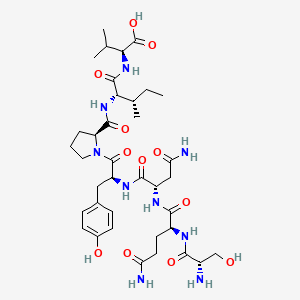
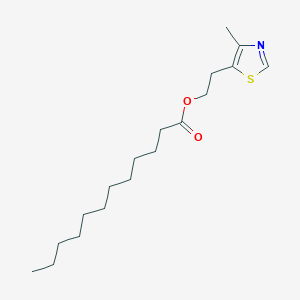
![(2S)-5-amino-2-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12327086.png)
